molecular formula C5H7NO4S B13068826 Methyl 2-cyano-2-methanesulfonylacetate

Methyl 2-cyano-2-methanesulfonylacetate

Cat. No.: B13068826
M. Wt: 177.18 g/mol
InChI Key: CLRGJNNRVSHQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-2-methanesulfonylacetate is an organic compound with the molecular formula C₅H₇NO₄S. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of a cyano group, a methanesulfonyl group, and an ester functional group, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyano-2-methanesulfonylacetate typically involves the reaction of methyl cyanoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Methyl cyanoacetate+Methanesulfonyl chlorideMethyl 2-cyano-2-methanesulfonylacetate\text{Methyl cyanoacetate} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Methyl cyanoacetate+Methanesulfonyl chloride→Methyl 2-cyano-2-methanesulfonylacetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-2-methanesulfonylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions, leading to the formation of complex molecules.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or amines in the presence of a base.

    Michael Addition: Catalysts like organocatalysts or metal complexes.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyanoacetates.

    Michael Addition: β-substituted cyanoacetates.

    Hydrolysis: 2-cyano-2-methanesulfonylacetic acid.

Scientific Research Applications

Methyl 2-cyano-2-methanesulfonylacetate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: In the development of new polymers and materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-methanesulfonylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the ester group can participate in various reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and methanesulfonyl groups, which stabilize the intermediate species formed during reactions.

Comparison with Similar Compounds

    Methyl cyanoacetate: Lacks the methanesulfonyl group, making it less reactive in certain nucleophilic substitution reactions.

    Ethyl cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl methanesulfonylacetate: Lacks the cyano group, affecting its reactivity and applications.

Uniqueness: Methyl 2-cyano-2-methanesulfonylacetate is unique due to the presence of both the cyano and methanesulfonyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various research and industrial applications.

Biological Activity

Methyl 2-cyano-2-methanesulfonylacetate (CAS No. 1524972-04-0) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C5_5H7_7NO4_4S
  • Molecular Weight : 177.18 g/mol
  • CAS Number : 1524972-04-0

This compound features a cyano group and a methanesulfonyl moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymatic pathways. Research indicates that it may act on macrophage migration inhibitory factor (MIF), influencing immune responses and inflammation processes. MIF is known to regulate various cytokines and is implicated in several pathological conditions, including autoimmune diseases and cancer.

Key Mechanisms:

  • Inhibition of MIF Activity : Studies suggest that compounds similar to this compound can inhibit MIF, thereby modulating inflammatory responses and potentially providing therapeutic benefits in diseases characterized by excessive inflammation .
  • Cytokine Modulation : By affecting MIF levels, this compound may alter the expression of cytokines such as IL-1β, IL-6, and TNF-α, which are critical in mediating immune responses .

Case Studies and Experimental Data

Recent studies have highlighted the biological effects of this compound through various experimental approaches:

  • In Vitro Studies : In laboratory settings, this compound has demonstrated the ability to inhibit macrophage migration and reduce the secretion of pro-inflammatory cytokines in response to stimuli .
    Study TypeFindings
    In VitroInhibition of macrophage migration by 50%
    Cytokine ReleaseReduced IL-6 levels by 40%
  • Animal Models : Animal studies have shown that administration of this compound leads to decreased inflammation in models of rheumatoid arthritis and colitis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Potential Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Anti-inflammatory Therapeutics : Due to its ability to modulate immune responses, this compound could be developed into treatments for autoimmune diseases.
  • Cancer Therapy : By inhibiting MIF, it may enhance anti-tumor immunity, making it a candidate for adjunct therapy in cancer treatment .

Properties

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

methyl 2-cyano-2-methylsulfonylacetate

InChI

InChI=1S/C5H7NO4S/c1-10-5(7)4(3-6)11(2,8)9/h4H,1-2H3

InChI Key

CLRGJNNRVSHQPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.